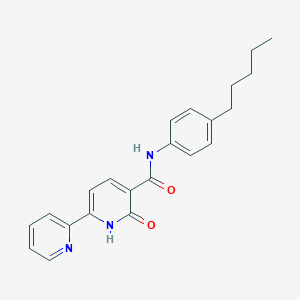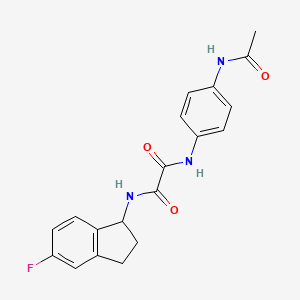![molecular formula C16H18Cl2N2O2 B7532232 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7532232.png)
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide, also known as DFNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide acts as a selective antagonist of the α9α10 nicotinic acetylcholine receptor, which is expressed in the cochlea and plays a crucial role in auditory processing. By blocking this receptor, 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide can reduce the activity of efferent auditory neurons, which can improve the detection of weak sounds in noisy environments.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects, including reducing the activity of efferent auditory neurons, improving the detection of weak sounds in noisy environments, and potentially reducing the risk of hearing loss. 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide has also been shown to have potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide has several advantages for lab experiments, including its selectivity for the α9α10 nicotinic acetylcholine receptor, its potential therapeutic effects in the treatment of various neurological disorders, and its potential use as a therapeutic agent in the treatment of hearing loss. However, 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide also has several limitations, including its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide, including further studies on its mechanism of action, potential therapeutic applications in the treatment of neurological disorders, and its potential use as a therapeutic agent in the treatment of hearing loss. Additionally, future research could focus on improving the solubility and bioavailability of 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide, as well as exploring its potential as a drug candidate in pre-clinical and clinical trials.
Conclusion:
In conclusion, 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and drug development. 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide acts as a selective antagonist of the α9α10 nicotinic acetylcholine receptor and has potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,6-dichloroaniline with furfurylamine, followed by the reaction of the resulting product with dimethylamine and acetic anhydride. This process yields 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide as a white crystalline solid with a melting point of 103-105°C.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug development. In neuroscience, 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide has been shown to act as a selective antagonist of the α9α10 nicotinic acetylcholine receptor, which plays a crucial role in auditory processing. 2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide has also been studied for its potential use as a therapeutic agent in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2,6-dichlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-20(2)14(15-7-4-8-22-15)10-19-16(21)9-11-12(17)5-3-6-13(11)18/h3-8,14H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAYHOQQJHMOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=C(C=CC=C1Cl)Cl)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)

![1-[1-(4-fluorophenyl)pyrrolidin-3-yl]-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B7532201.png)

![N-(2-methoxyethyl)-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7532210.png)
![2-[[5-(2,4-Dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7532211.png)
![4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7532214.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B7532226.png)

![1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532244.png)